molecular formula C10H14BrNO B183618 3-[(3-Bromobenzyl)amino]propan-1-ol CAS No. 721958-92-5

3-[(3-Bromobenzyl)amino]propan-1-ol

Cat. No.: B183618
CAS No.: 721958-92-5
M. Wt: 244.13 g/mol
InChI Key: IREOYKARTHTUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the landscape of modern chemical research, molecules are often designed and synthesized to explore new therapeutic avenues or to serve as building blocks for more intricate structures. 3-[(3-Bromobenzyl)amino]propan-1-ol fits within this paradigm as a compound that, while not a final drug product itself, embodies features that are pertinent to the development of new pharmaceutical agents.

The synthesis of libraries of related small molecules is a common strategy in drug discovery to identify lead compounds with desired biological activities. N-substituted aminopropanol (B1366323) derivatives are frequently explored for their potential pharmacological properties. For instance, various substituted propanolamine (B44665) derivatives have been investigated for a range of biological activities. google.com The core structure of this compound, combining a propanolamine backbone with a substituted benzyl (B1604629) group, makes it a candidate for inclusion in such screening libraries.

A likely synthetic route to this compound is through the reductive amination of 3-bromobenzaldehyde (B42254) with 3-amino-1-propanol. This common and versatile reaction in organic synthesis allows for the formation of the secondary amine linkage. rsc.org Alternatively, the N-alkylation of 3-amino-1-propanol with 3-bromobenzyl halide could also yield the target compound. A method for selective mono-N-alkylation of 3-amino alcohols has been developed, which could be applicable for a controlled synthesis. organic-chemistry.org

Overview of Structural Features and Their Relevance to Research Focus

The specific arrangement of functional groups in this compound provides a foundation for its potential utility in research. The molecule can be dissected into three key components: the 3-bromobenzyl group, the secondary amine, and the propan-1-ol backbone.

The 3-bromobenzyl moiety is of particular interest in medicinal chemistry. The presence and position of the bromine atom on the benzene (B151609) ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. The introduction of a bromine atom is a known strategy in drug design to enhance binding affinity to biological targets through halogen bonding and to modulate pharmacokinetic properties. nih.gov The 3-bromo substitution pattern specifically has been incorporated into molecules designed as potent inhibitors of various enzymes, such as receptor tyrosine kinases.

The secondary amine and the propan-1-ol backbone form a hydrophilic and flexible chain. The nitrogen atom can act as a hydrogen bond acceptor and a protonatable center at physiological pH, which is crucial for solubility and interaction with biological macromolecules. The terminal hydroxyl group can also participate in hydrogen bonding. This 1,3-amino alcohol motif is a common feature in many biologically active compounds.

The combination of these structural elements in this compound makes it a valuable scaffold for further chemical modification. The secondary amine and the hydroxyl group provide reactive handles for the attachment of other molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Compound Data

Below are tables detailing the properties of this compound and its likely precursors.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Appearance Expected to be a liquid or low-melting solid

Table 2: Properties of Precursors

Compound Molecular Formula Molecular Weight Key Properties
3-Amino-1-propanol C₃H₉NO 75.11 g/mol Colorless liquid, miscible with water. nih.gov
3-Bromobenzaldehyde C₇H₅BrO 185.02 g/mol A key starting material for introducing the 3-bromobenzyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOYKARTHTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366957
Record name 3-[(3-bromobenzyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-92-5
Record name 3-[(3-bromobenzyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for 3-[(3-Bromobenzyl)amino]propan-1-ol

The preparation of this compound is primarily achieved through well-established organic reactions. These methods often involve the formation of a new carbon-nitrogen bond between a benzyl (B1604629) derivative and an aminopropanol (B1366323) backbone.

Nucleophilic Substitution Reactions in Compound Preparation

A primary route for synthesizing this compound involves a nucleophilic substitution reaction. In this approach, 3-amino-1-propanol acts as the nucleophile, attacking an electrophilic 3-bromobenzyl halide, typically 3-bromobenzyl chloride or bromide. The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol initiates the attack on the benzylic carbon, displacing the halide ion and forming the desired secondary amine.

The reaction kinetics of similar nucleophilic substitutions, such as the reaction of a pyrazolotriazine derivative with benzyl chloride, have been studied to understand the reaction order and rate constants, which are crucial for optimizing reaction conditions. researchgate.net

Alkylation Strategies for N-Alkylation and Chain Elongation

N-alkylation is a fundamental strategy in the synthesis of this compound. This involves the direct alkylation of 3-amino-1-propanol with a suitable 3-bromobenzylating agent. The regioselectivity of alkylation is a key consideration in these syntheses, particularly when multiple nucleophilic sites are present in a molecule. researchgate.net In the case of 3-amino-1-propanol, the amino group is significantly more nucleophilic than the hydroxyl group, leading to preferential N-alkylation.

The choice of solvent and base is critical in directing the outcome of the alkylation reaction. Aprotic solvents are often employed to avoid side reactions. researchgate.net

Optimization of Reaction Conditions and Efficiency in Laboratory and Industrial Scale Syntheses

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, both in laboratory and industrial settings. Factors such as reaction temperature, concentration of reactants, choice of solvent, and the presence of a catalyst can significantly impact the reaction's efficiency. For instance, in related multi-component reactions for synthesizing aminobenzylnaphthols, organocatalysts have been shown to offer high yields under mild conditions. researchgate.net

For large-scale production, considerations such as cost-effectiveness, environmental impact, and ease of purification become paramount. google.com Methods that utilize readily available starting materials and minimize waste are preferred. For example, processes for synthesizing precursors like m-bromoaniline focus on high purity and simple preparation techniques. google.com

Strategies for Derivatization and Analogue Synthesis of this compound

The core structure of this compound can be chemically modified to produce a variety of derivatives and analogues for further study.

Chemical Transformations for Diverse Functional Group Introduction

The existing functional groups in this compound, namely the secondary amine, the hydroxyl group, and the aromatic bromine atom, provide handles for a wide range of chemical transformations. organic-chemistry.org

Amine Modification: The secondary amine can be further alkylated, acylated, or converted to other nitrogen-containing functional groups.

Hydroxyl Group Modification: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified. For example, a patent describes the preparation of N-carbobenzoxy-3-aminopropanal from 3-amino-1-propanol via amidation followed by oxidation. google.com

Aromatic Ring Functionalization: The bromine atom on the phenyl ring can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at this position. nih.gov

Synthesis of Related Structural Analogues for Comparative Studies

The synthesis of structural analogues is crucial for understanding structure-activity relationships. This can involve modifying the length of the propanol (B110389) chain, changing the substitution pattern on the benzyl ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

For example, various derivatives of 3-amino-1-propanol have been synthesized, including those with piperazinyl groups. nih.gov Additionally, the synthesis of 3'-bromo analogues of pyrimidine (B1678525) nucleosides highlights the exploration of halogenated compounds in medicinal chemistry research. nih.gov The synthesis of optically active 3-amino-1-propanol derivatives is also of significant interest as intermediates for chiral pharmaceuticals. google.com

Chemical Reactivity and Mechanistic Studies of 3 3 Bromobenzyl Amino Propan 1 Ol

Characterization of Key Reaction Pathways

The reactivity of 3-[(3-Bromobenzyl)amino]propan-1-ol is dictated by the interplay of its three primary functional domains: the propan-1-ol tail, the secondary amino group, and the 3-bromobenzyl moiety. Each of these sites can undergo specific chemical transformations, often independently of one another, allowing for a range of synthetic manipulations.

Oxidation Reactions and Formation of Carbonyl Derivatives

The primary alcohol functionality of this compound is susceptible to oxidation to form corresponding carbonyl derivatives. The specific product obtained depends on the oxidizing agent and reaction conditions employed.

Partial Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to an aldehyde, yielding 3-[(3-Bromobenzyl)amino]propanal. Careful control of the reaction stoichiometry and temperature is crucial to prevent over-oxidation.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 3-[(3-Bromobenzyl)amino]propanoic acid. In some cases, the secondary amine may require protection to prevent side reactions under these harsh oxidative conditions.

The secondary amine can also undergo oxidation, but this generally requires specific reagents and conditions and can lead to a variety of products, including nitrones or, under more forceful conditions, cleavage of the C-N bond.

Table 1: Expected Products of Oxidation Reactions

Starting Material Oxidizing Agent Expected Major Product
This compound Pyridinium Chlorochromate (PCC) 3-[(3-Bromobenzyl)amino]propanal

Reduction Reactions to Access Related Amine and Alcohol Derivatives

The primary focus of reduction reactions on this compound is typically the removal of the bromine atom from the aromatic ring. This can be achieved through catalytic hydrogenation or using metal-based reducing agents.

Dehalogenation: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source can effectively remove the bromine atom to yield 3-(Benzylamino)propan-1-ol. This reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by hydrogenolysis.

It is important to note that the benzyl (B1604629) C-N bond can also be susceptible to cleavage under certain hydrogenolysis conditions, which could lead to the formation of propan-1-amine and toluene (B28343) as side products. The choice of catalyst, solvent, and reaction conditions is therefore critical to achieve selective debromination.

Nucleophilic Substitution Reactions at the Bromine Atom and Other Reactive Centers

The bromine atom on the benzyl group is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution: While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can be facilitated, particularly with strong nucleophiles and often with the aid of a catalyst. pressbooks.pub For instance, coupling reactions catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling) can be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Reactions with Organometallic Reagents: The bromine atom can be replaced by an alkyl or aryl group through reaction with organometallic reagents such as Grignard reagents (in the presence of a suitable catalyst) or organocuprates.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which then becomes susceptible to nucleophilic attack by a variety of nucleophiles. This allows for the substitution of the hydroxyl group with halides, azides, cyanides, and other functionalities.

Reactivity of the Amine and Hydroxyl Functionalities

The secondary amine and primary hydroxyl groups exhibit their characteristic reactivities, enabling a broad range of transformations.

Amine Reactivity: The secondary amine is nucleophilic and can react with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation), and aldehydes or ketones (reductive amination). It can also be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent its reaction during transformations at other parts of the molecule.

Hydroxyl Reactivity: The primary alcohol is also nucleophilic and can be acylated to form esters, alkylated to form ethers, or converted into a leaving group as mentioned previously. lookchem.com The hydroxyl group can also participate in condensation reactions.

Role as a Versatile Intermediate in Advanced Organic Synthesis

The diverse reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.

Building Block Applications in the Construction of Complex Organic Molecules

The ability to selectively modify the three distinct functional regions of this compound allows for its use in a modular synthetic approach. mdpi.comresearchgate.net For example, the bromine atom can serve as a handle for late-stage functionalization in a synthetic sequence, allowing for the rapid generation of a library of analogues with diverse substituents on the aromatic ring. The amine and alcohol functionalities provide points for chain extension or for the introduction of pharmacophoric groups. This strategic utility positions this compound as a key intermediate in the synthesis of biologically active compounds and functional materials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Amino-1-propanol
3-Bromo-1-propanol
3-[(3-Bromobenzyl)amino]propanal
3-[(3-Bromobenzyl)amino]propanoic acid
3-(Benzylamino)propan-1-ol
Propan-1-amine
Toluene
Pyridinium chlorochromate
Dess-Martin periodinane
Potassium permanganate
Chromic acid
Palladium on carbon
tert-Butyloxycarbonyl

Lack of Publicly Available Research Data on the Use of this compound as a Drug Precursor

A thorough investigation of scientific literature and patent databases has revealed a significant lack of specific, detailed research on the utilization of the chemical compound this compound as a precursor in research-scale drug synthesis.

Despite extensive searches for scholarly articles, patents, and other technical documentation, no concrete examples of drug candidates or classes of compounds being synthesized directly from this compound were identified. Consequently, the construction of a detailed article with specific research findings and data tables, as per the requested outline, is not feasible based on the currently available public information.

The functional groups present in this compound—a secondary benzylamine, a primary alcohol, and a bromo-aromatic ring—suggest its potential as a building block in organic synthesis. In theory, this compound could participate in various chemical transformations relevant to medicinal chemistry, such as:

N-alkylation or N-acylation reactions at the secondary amine.

O-alkylation, esterification, or oxidation of the primary alcohol.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the bromobenzyl position to introduce new carbon-carbon or carbon-heteroatom bonds.

Intramolecular cyclization reactions to form heterocyclic scaffolds.

While the synthesis of pharmacologically active molecules, such as quinazolines and quinazolinones, often involves precursors with similar structural motifs (e.g., substituted benzylamines or bromobenzaldehydes) nih.govnih.govnih.govresearchgate.netmarquette.edunih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netrsc.orgrsc.org, no specific literature directly cites the use of this compound for these or any other drug synthesis applications.

Without published research data, any discussion of its reactivity in drug synthesis would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article based on detailed research findings. Therefore, the requested content, including data tables on reaction yields and synthesized compounds, cannot be generated.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of 3-[(3-Bromobenzyl)amino]propan-1-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, according to the n+1 rule. The integration of each peak corresponds to the number of protons it represents.

The aromatic region would feature signals for the four protons on the 3-bromophenyl ring. Due to the meta-substitution pattern, these protons are chemically distinct and would likely appear as a complex multiplet between δ 7.2 and 7.5 ppm. The proton situated between the two bromine-substituted carbons would be the most deshielded.

The aliphatic region would contain signals for the propanol (B110389) and benzylamine portions of the molecule. The two benzylic protons (Ar-CH₂-N) would likely appear as a singlet around δ 3.8 ppm. The methylene group adjacent to the nitrogen (N-CH₂) is expected to resonate as a triplet around δ 2.8 ppm. The methylene group adjacent to the hydroxyl group (O-CH₂) would also be a triplet, shifted further downfield to approximately δ 3.6 ppm due to the electronegativity of the oxygen atom. The central methylene group of the propyl chain (-CH₂-) would appear as a quintet or multiplet around δ 1.8 ppm. The protons of the amine (N-H) and alcohol (O-H) groups are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic C-H7.2 - 7.5Multiplet4H
Benzylic Ar-CH₂~ 3.8Singlet2H
O-CH₂~ 3.6Triplet2H
N-CH₂~ 2.8Triplet2H
-CH₂-~ 1.8Quintet/Multiplet2H
N-HVariableBroad Singlet1H
O-HVariableBroad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon environments.

The aromatic region would display six signals. The carbon atom bonded to the bromine (C-Br) is anticipated to have a chemical shift around 122 ppm. The other five aromatic carbons would resonate in the typical range of δ 125-140 ppm. The benzylic carbon (Ar-CH₂) would be expected around δ 54 ppm.

In the aliphatic region, the carbon adjacent to the oxygen (O-CH₂) would be the most deshielded, appearing around δ 60 ppm. The carbon adjacent to the nitrogen (N-CH₂) would likely be found near δ 48 ppm, while the central carbon of the propyl chain (-CH₂-) would be the most upfield, at approximately δ 30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-H125 - 135
Aromatic C-Br~ 122
Aromatic C-CH₂~ 140
O-CH₂~ 60
Benzylic Ar-CH₂~ 54
N-CH₂~ 48
-CH₂-~ 30

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by several key absorption bands.

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. A moderate, sharp peak around 3300 cm⁻¹ would be characteristic of the N-H stretch of the secondary amine.

The C-H stretching vibrations would also be prominent. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) and propyl groups would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Aromatic C=C stretching vibrations would result in several peaks in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol and the C-N stretching of the amine would be visible in the fingerprint region, likely around 1050 cm⁻¹ and 1100 cm⁻¹, respectively. The C-Br stretch would appear at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Alcohol O-HStretch, Broad3400 - 3200
Amine N-HStretch~ 3300
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2950 - 2850
Aromatic C=CStretch1600 - 1450
Amine C-NStretch~ 1100
Alcohol C-OStretch~ 1050
C-BrStretch600 - 500

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would be crucial for structural confirmation. A prominent fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the 3-bromobenzyl radical and formation of a stable iminium ion. The most characteristic fragmentation would likely be the benzylic cleavage to form the 3-bromobenzyl cation (m/z 169/171), which would be a very stable and thus abundant fragment. Another common fragmentation for primary alcohols is the loss of water (M-18). Alpha-cleavage next to the oxygen could lead to the loss of a CH₂OH radical.

Table 4: Predicted Key Mass Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₀H₁₄BrNO]⁺243/245
[M-H₂O]⁺[C₁₀H₁₂BrN]⁺225/227
[C₇H₆Br]⁺3-Bromobenzyl cation169/171
[CH₂=NHCH₂CH₂CH₂OH]⁺Iminium ion88
[CH₂OH]⁺31

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

Computational Chemistry and Molecular Modeling of 3 3 Bromobenzyl Amino Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is effective for predicting a wide range of molecular properties, including optimized geometry, electronic energies, and charge distributions, by calculating the electron density. For a molecule like 3-[(3-Bromobenzyl)amino]propan-1-ol, a typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, with its flexible propanolamine (B44665) and benzyl (B1604629) groups, multiple low-energy conformations, or conformers, are likely to exist.

Conformational analysis would systematically explore the potential energy surface of the molecule by rotating its single bonds to identify all stable conformers. The results of such an analysis would be presented in a table listing the relative energies of each conformer, with the most stable conformer serving as the reference for subsequent calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative as specific data is unavailable.)

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
1 (Global Minimum) 0.00 C-C-N-C: 178.5, C-N-C-C: -65.2
2 1.25 C-C-N-C: 60.3, C-N-C-C: 175.8

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound (Note: This table is illustrative as specific data is unavailable.)

Parameter Value (eV)
EHOMO -6.50
ELUMO -0.85
Energy Gap (ΔE) 5.65
Chemical Hardness (η) 2.83
Chemical Softness (S) 0.35
Electronegativity (χ) 3.68

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., around the oxygen and nitrogen atoms). Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack (e.g., around the hydrogen atoms of the alcohol and amine groups). For this compound, the MEP surface would show negative potential near the N and O atoms and positive potential around the N-H and O-H protons.

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. This information helps in understanding the molecule's polarity and electrostatic interactions. While Mulliken analysis is a simpler method, it is known to be highly dependent on the basis set used. NPA is generally considered more robust and less basis-set dependent, providing a more reliable description of the electron distribution. A charge distribution table for this compound would list the calculated charge for each atom, identifying the most electronegative and electropositive centers.

Table 3: Hypothetical NPA Atomic Charges for Selected Atoms in this compound (Note: This table is illustrative as specific data is unavailable.)

Atom NPA Charge (e)
Br -0.05
O (of -OH) -0.75
N (of -NH) -0.60
C (attached to Br) 0.10
C (attached to O) 0.25
H (of -OH) 0.45

Theoretical Spectroscopic Predictions and Validation (IR, UV-Vis, NMR)

DFT calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, key predicted peaks would include the O-H and N-H stretching vibrations (typically above 3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N, C-O, and C-Br stretching vibrations at lower frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). The analysis would identify π→π* and n→π* transitions associated with the aromatic ring and heteroatoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared to experimental spectra to confirm the molecular structure.

In Silico Approaches for Predicting Molecular Interactions

In silico methods, such as molecular docking, are used to predict how a ligand (in this case, this compound) might bind to the active site of a biological target, like a protein or enzyme. This simulation predicts the preferred binding orientation and calculates a binding affinity or docking score, which estimates the strength of the interaction. Such studies could identify key interactions, like hydrogen bonds between the -OH or -NH groups of the ligand and amino acid residues in the protein's active site, providing insights into its potential biological activity.

Investigations into Biological Activity and Mechanistic Insights

Mechanistic Characterization of Biomolecular Interactions

There is currently no available research detailing the specific biomolecular interactions of 3-[(3-Bromobenzyl)amino]propan-1-ol.

Studies on Enzyme Modulation and Binding Affinity

No studies have been identified that investigate the modulatory effects of this compound on any enzyme, nor has its binding affinity to any enzymatic target been reported.

Research into Receptor Binding and Ligand Activity

Information regarding the binding of this compound to any physiological receptor or its activity as a ligand (agonist, antagonist, etc.) is not present in the surveyed scientific literature.

Identification and Validation of Specific Molecular Targets

The specific molecular targets through which this compound might exert a biological effect have not been identified or validated in any published research.

Elucidation of Biological Pathway Modulation Mechanisms

Due to the absence of data on its molecular targets and interactions, the mechanisms by which this compound might modulate any biological pathways have not been elucidated.

Structure-Activity Relationship (SAR) Studies for Biological Engagement

No structure-activity relationship (SAR) studies for this compound have been found. Such studies would require a series of analogous compounds with varied structural features to be synthesized and tested for biological activity, providing insights into the chemical features essential for any observed effects.

Correlation of Structural Modifications with Observed Biological Responses

Without any observed biological responses reported for this compound or its analogs, no correlations between structural modifications and biological activity can be drawn.

Influence of Substituent Position and Type on Biological Potency and Selectivity

The biological activity of N-benzyl-3-aminopropanol derivatives can be significantly influenced by the nature and position of substituents on the benzyl (B1604629) ring. Research on analogous compounds, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, has demonstrated the critical role that the location of the halogen atom plays in determining anticonvulsant potency.

A study on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides revealed that the position of the chlorine atom on the phenyl ring had a marked effect on their activity in preclinical models of epilepsy. The ortho- and para-chloro isomers were found to exhibit greater potency in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, compared to the standard antiepileptic drug phenytoin. In contrast, all three isomers (ortho-, meta-, and para-chloro) demonstrated significantly higher potency than the standard drug valproate in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests, the latter being a model for absence seizures.

This suggests that while halogen substitution is beneficial for anticonvulsant activity, the specific placement of the halogen atom can fine-tune the potency and potentially the seizure-type selectivity of the compound. For this compound, the bromine atom is situated at the meta position of the benzyl ring. Based on the findings for the chloro-analogs, it can be inferred that this meta-substitution likely confers significant anticonvulsant properties, though its precise potency relative to ortho- and para-isomers would require direct experimental validation.

The following table summarizes the conceptual influence of substituent position on the anticonvulsant activity of halo-benzylamino-propanamide analogs, which can be extrapolated to understand the potential of this compound.

Substituent PositionRelative Potency (MES Test)Reference Compound(s)
Ortho-HighN-Benzyl-3-[(2-chlorophenyl)amino]propanamide
Meta-Moderate to HighN-Benzyl-3-[(3-chlorophenyl)amino]propanamide
Para-HighN-Benzyl-3-[(4-chlorophenyl)amino]propanamide

This table is illustrative and based on findings for chloro-substituted analogs. The exact potency of the bromo-substituted compound may vary.

In Vitro Mechanistic Investigations of Biological Activities

The precise molecular mechanisms underlying the biological activities of this compound have not been explicitly elucidated in published research. However, based on its structural features, particularly the N-benzylamino moiety, several potential mechanisms can be proposed and are supported by studies on related compounds.

One of the primary hypothesized mechanisms of action is the modulation of monoamine neurotransmitter systems. Monoamine reuptake inhibitors are a class of drugs that block the transporters responsible for the reabsorption of serotonin, norepinephrine, and dopamine (B1211576) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. nih.gov This mechanism is central to the action of many antidepressant and anxiolytic medications. The N-benzyl group is a common structural motif in compounds that interact with monoamine transporters. Therefore, it is plausible that this compound could act as a monoamine reuptake inhibitor, which would be consistent with potential anticonvulsant and mood-modulating effects.

Another potential avenue for its biological activity is through interaction with β-adrenergic receptors, particularly the β3-adrenergic receptor. nih.gov These receptors are involved in various physiological processes, including the regulation of metabolism. The aryloxypropanolamine scaffold, which shares structural similarities with N-benzyl-3-aminopropanols, is a known pharmacophore for β-adrenergic receptor ligands. While a direct interaction of this compound with these receptors remains to be confirmed, it represents a viable hypothesis for its pharmacological profile.

Furthermore, some compounds with related structures have been shown to possess anti-inflammatory properties. nih.gov The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling pathways. In vitro assays to investigate the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases, as well as the measurement of inflammatory mediator release from immune cells, would be necessary to explore this potential aspect of its activity.

The table below outlines potential in vitro investigations that could be conducted to elucidate the mechanism of action of this compound.

Potential MechanismIn Vitro AssayExpected Outcome if Mechanism is Active
Monoamine Reuptake InhibitionRadioligand binding assays with SERT, NET, and DAT transportersCompetitive displacement of radiolabeled ligands, indicating binding affinity.
Monoamine Reuptake InhibitionSynaptosomal uptake assays for serotonin, norepinephrine, and dopamineInhibition of neurotransmitter uptake, indicating functional blockade of transporters.
β-Adrenergic Receptor ActivityRadioligand binding assays with β1, β2, and β3 adrenergic receptorsBinding to one or more receptor subtypes.
β-Adrenergic Receptor ActivitycAMP accumulation assays in cells expressing β-adrenergic receptorsIncrease in intracellular cAMP levels, indicating agonist activity.
Anti-inflammatory ActionCyclooxygenase (COX-1/COX-2) inhibition assaysReduction in prostaglandin (B15479496) synthesis.
Anti-inflammatory ActionLipopolysaccharide (LPS)-induced cytokine release assays in macrophagesDecreased production of pro-inflammatory cytokines like TNF-α and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.